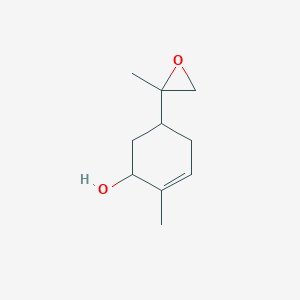
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexenone and contains an oxirane ring, making it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the epoxidation of 2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . This reaction typically proceeds at room temperature and yields the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexenones or cyclohexanols.
Scientific Research Applications
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of different products. These reactions can modulate biological pathways and exert various effects, such as inhibiting enzyme activity or altering cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one: A closely related compound with a similar structure but different functional groups.
Carvone: A naturally occurring compound with a similar cyclohexenone structure but different substituents.
Limonene oxide: Another compound with an oxirane ring and a similar molecular framework.
Uniqueness
2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol is unique due to its combination of a cyclohexenone core and an oxirane ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications.
Properties
CAS No. |
39903-76-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8-9,11H,4-6H2,1-2H3 |
InChI Key |
KHUGQCWYYOUPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1O)C2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


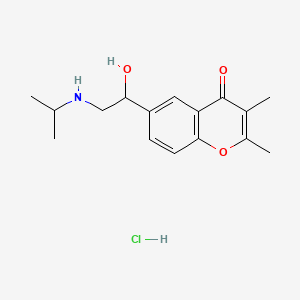
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
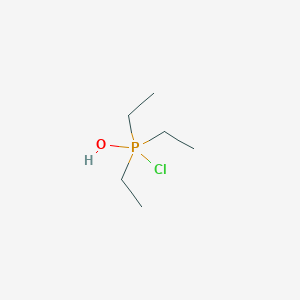
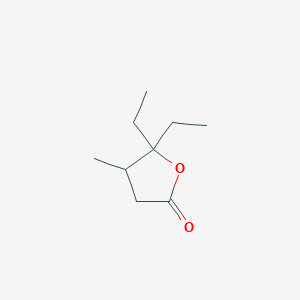

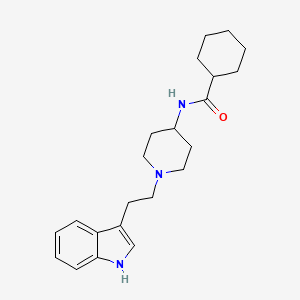
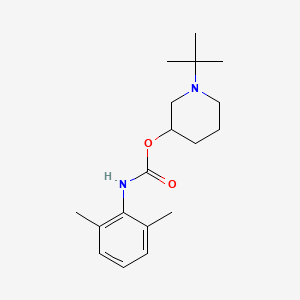
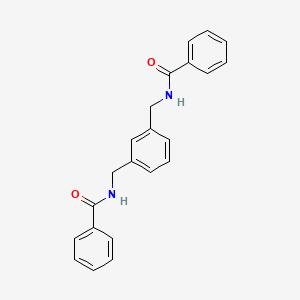
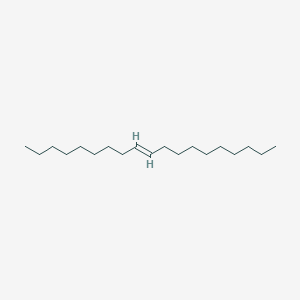
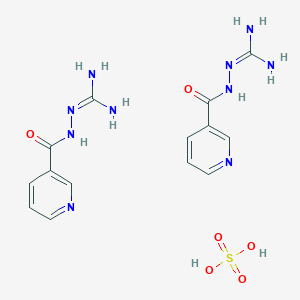
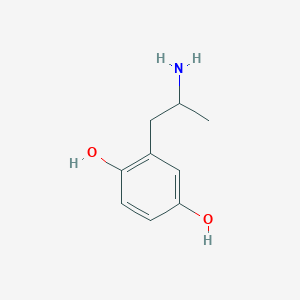
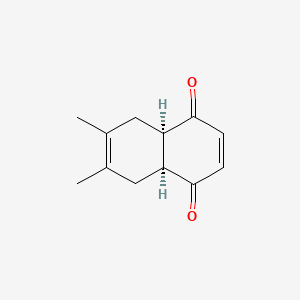
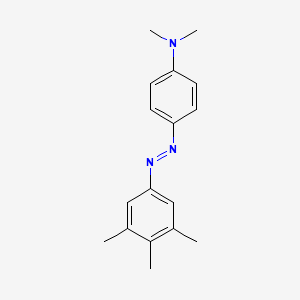
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
